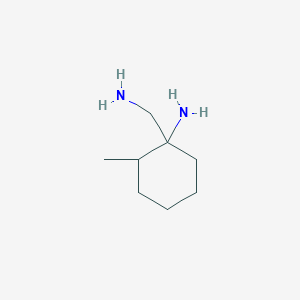

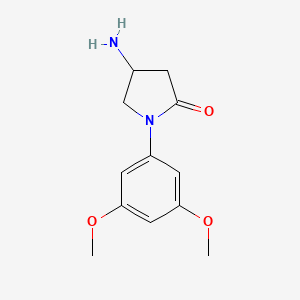

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, also known as 2-AP, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule that can exist in two different forms (enantiomers) due to its asymmetric carbon atom. 2-AP is used as a precursor in the synthesis of a variety of compounds, such as drugs, insecticides, and other organic compounds. It is also used in the synthesis of various organometallic complexes, such as those of palladium, rhodium, and nickel. Furthermore, 2-AP has been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

Antimicrobial Potential

Compounds containing pyrazole structures, similar to the chemical , have been synthesized and evaluated for their antimicrobial properties. For instance, certain pyrazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata, 2016).

Enzyme Inhibition

Pyrazole-based compounds have been studied for their potential as enzyme inhibitors. Some compounds have shown selective inhibition activities against enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase, suggesting their utility in targeting hyperactive enzymes in various disorders (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).

Crystal Structure Analysis

The crystal structures of some unsymmetrical pyrazole derivatives have been analyzed, providing insights into their molecular configurations, bond lengths, angles, and stabilization mechanisms. This information is crucial in understanding the properties and potential applications of these compounds in various scientific fields (Xu, Yang, Jiang, & Ke, 2012).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel pyrazole derivatives with various functionalities. These compounds have been characterized and studied for their potential applications in medicinal chemistry and other scientific disciplines (Aly, Abdo, & El-Gharably, 2004).

Antitubercular and Antifungal Activities

Some pyrazole derivatives have been synthesized and screened for their antitubercular and antifungal activities, showing promising results in combating these infections (Syed, Ramappa, & Alegaon, 2013).

Fluorescent Probes and Imaging

Pyrazole-based compounds have been developed as colorimetric fluorescent chemosensors. These compounds show selectivity towards certain metal ions and have potential applications in live cell imaging (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).

Anticancer Potential

Several pyrazole derivatives have demonstrated higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential as effective anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUMYMFDAXFQHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)

![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)